

biological activity of 3-Ethylpentanoic acid

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Compound of Interest

Compound Name: 3-Ethylpentanoic acid

Cat. No.: B1595041

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An In-Depth Technical Guide to the Biological Activity of **3-Ethylpentanoic Acid**

Introduction

3-Ethylpentanoic acid (CAS: 58888-87-2) is a branched-chain carboxylic acid with a seven-carbon backbone.^{[1][2]} While structurally simple, emerging evidence points to its engagement with key cellular enzymes, positioning it as a molecule of interest for researchers in drug discovery and development. This guide provides a comprehensive technical overview of the known biological activities of **3-Ethylpentanoic acid**, its potential therapeutic applications, and a robust framework for its preclinical assessment. As a synthetic intermediate and a biologically active molecule, it serves as a valuable scaffold in medicinal chemistry.^{[3][4]}

This document is intended for scientists and drug development professionals, offering a senior application scientist's perspective on the causality behind experimental design and the interpretation of potential findings.

Chemical and Physical Properties of 3-Ethylpentanoic Acid	
IUPAC Name	3-ethylpentanoic acid[2]
Synonyms	3-ethyl-valeric acid, 2-ethylbutanecarboxylic acid
Molecular Formula	C ₇ H ₁₄ O ₂ [1][2][4][5]
Molecular Weight	Approximately 130.19 g/mol [5]
CAS Number	58888-87-2[1][2][3][4][5][6][7][8]
Appearance	Colorless to pale yellow liquid with a distinct odor[1][4]
LogP	2.19

Part 1: Core Biological Activities and Mechanisms of Action

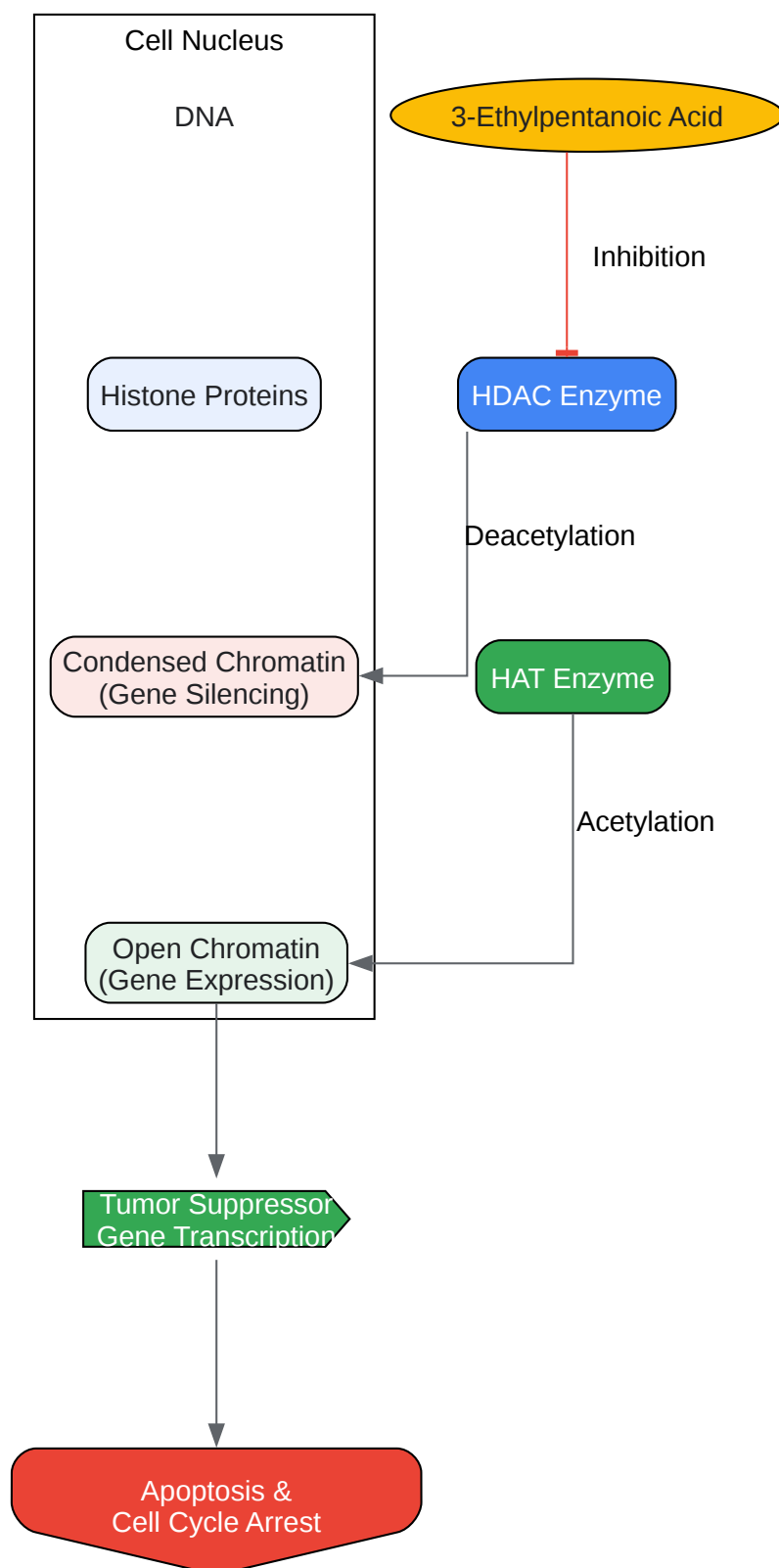
The primary biological activities identified for **3-Ethylpentanoic acid** revolve around its ability to inhibit two critical classes of enzymes: Histone Deacetylases (HDACs) and Fatty Acid Synthase (FASN). This dual activity suggests a potential for synergistic effects in disease states characterized by dysregulation in epigenetic control and cellular metabolism, such as cancer.

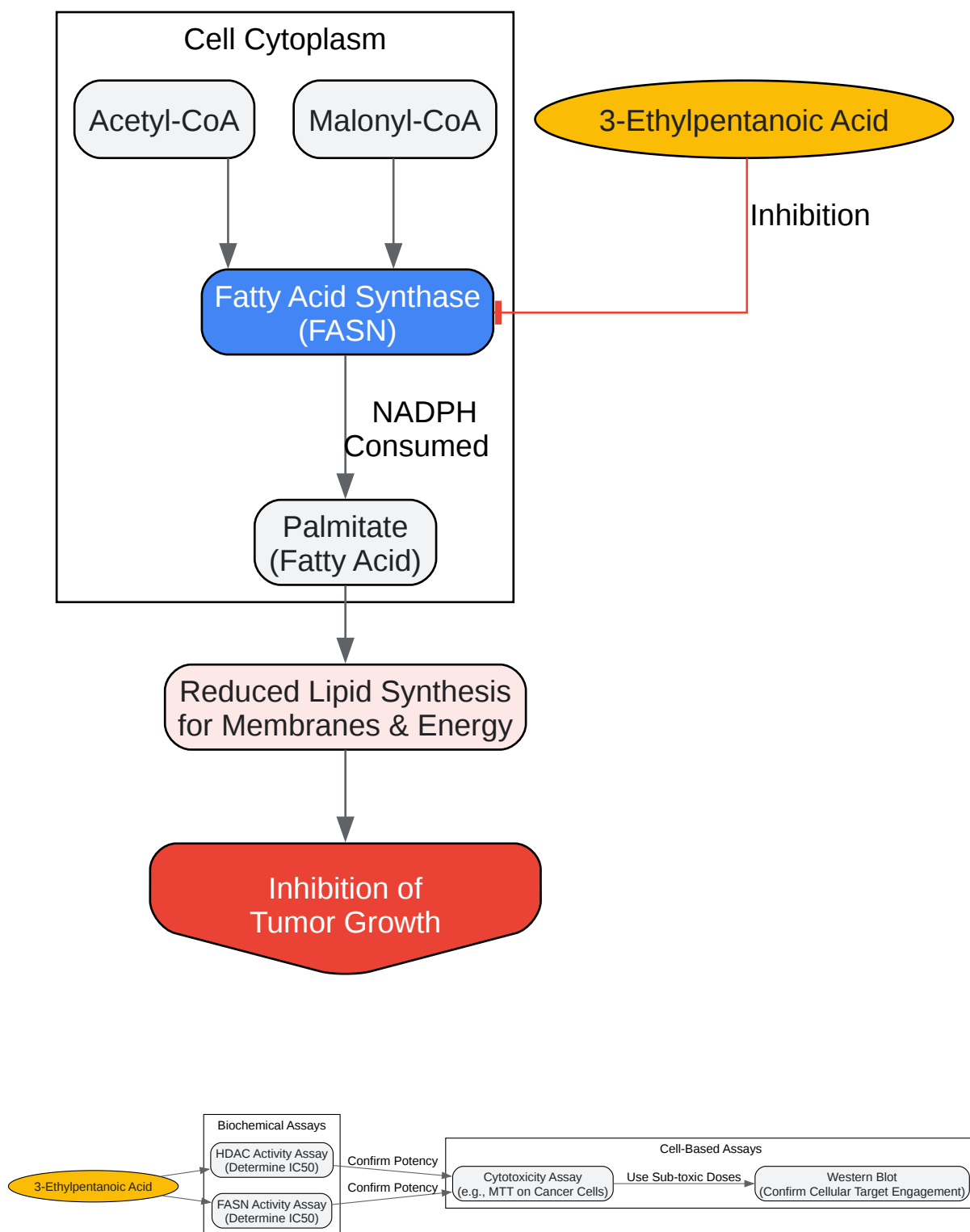
Inhibition of Histone Deacetylases (HDACs)

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.

3-Ethylpentanoic acid has been identified as an inhibitor of HDAC activity.[3][6] While specific isoform selectivity and potency (e.g., IC₅₀ values) are not yet widely published, its structural resemblance to other short-chain fatty acid HDAC inhibitors, like valproic acid, provides a

strong rationale for this mechanism. The therapeutic implication is significant, as HDAC inhibitors are an established class of anti-cancer agents.





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